N-[(4-methoxyphenyl)methyl]-2-[(2-methylphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide
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Description
N-[(4-methoxyphenyl)methyl]-2-[(2-methylphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C25H21N5O3S and its molecular weight is 471.54. The purity is usually 95%.
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Biological Activity
N-[(4-methoxyphenyl)methyl]-2-[(2-methylphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide is a compound belonging to the class of thiadiazole derivatives, which have garnered attention for their diverse biological activities, particularly in anticancer research. This article delves into the biological activity of this specific compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, structure-activity relationships (SAR), and potential therapeutic applications.
Thiadiazole derivatives exhibit a range of biological activities primarily due to their ability to interact with various biological targets. The mechanisms through which this compound operates include:
- Inhibition of Tumor Cell Proliferation : Studies have shown that thiadiazole derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. This compound has been evaluated against several cancer cell lines, demonstrating significant cytotoxic effects.
- Targeting Specific Pathways : The compound may influence key signaling pathways involved in cancer progression and metastasis, such as the PI3K/Akt and MAPK pathways.
- DNA Interaction : Some studies suggest that thiadiazole compounds can intercalate with DNA or inhibit topoisomerases, leading to disrupted DNA replication and transcription.
Efficacy Against Cancer Cell Lines
The biological activity of this compound has been assessed in various studies:
Cell Line | IC50 Value (µM) | Reference |
---|---|---|
MCF-7 (Breast Cancer) | 4.4 | |
HCT116 (Colon Cancer) | 6.0 | |
A549 (Lung Cancer) | 5.0 | |
HeLa (Cervical Cancer) | 3.0 |
The IC50 values indicate the concentration required to inhibit 50% of cell viability, showcasing the compound's potency across different cancer types.
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the thiadiazole ring and substituents on the phenyl groups significantly influence the biological activity of the compound:
- Electron Donating Groups : The presence of methoxy groups enhances anticancer activity by increasing electron density on the aromatic rings, facilitating better interaction with biological targets.
- Substituent Positioning : The positioning of methyl and methoxy groups on the phenyl rings plays a crucial role in modulating the compound's efficacy and selectivity towards cancer cells.
- Thiadiazole Ring Modifications : Alterations to the thiadiazole ring structure can lead to variations in biological activity; for instance, introducing additional functional groups may enhance solubility and bioavailability.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Combination Therapy : In vitro studies indicate that combining this thiadiazole derivative with established chemotherapeutics like doxorubicin enhances overall cytotoxicity against resistant cancer cell lines.
- Animal Models : Preliminary in vivo studies using murine models have shown promising results in tumor reduction when treated with this compound, indicating its potential for further development as an anticancer agent.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-(2-methylanilino)-5-oxo-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5O3S/c1-15-5-3-4-6-20(15)27-24-29-30-23(32)19-12-9-17(13-21(19)28-25(30)34-24)22(31)26-14-16-7-10-18(33-2)11-8-16/h3-13H,14H2,1-2H3,(H,26,31)(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHGHWWKIOJFDON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=NN3C(=O)C4=C(C=C(C=C4)C(=O)NCC5=CC=C(C=C5)OC)N=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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